molecular formula C18H19FN2O4S B2811406 5-fluoro-2-methoxy-N-(4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide CAS No. 952963-78-9

5-fluoro-2-methoxy-N-(4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide

Cat. No.: B2811406
CAS No.: 952963-78-9
M. Wt: 378.42
InChI Key: PROHLAJSBKJPRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-fluoro-2-methoxy-N-(4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide is a useful research compound. Its molecular formula is C18H19FN2O4S and its molecular weight is 378.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photodynamic Therapy for Cancer Treatment

  • Benzenesulfonamide derivatives have been synthesized and characterized, showing potential as photosensitizers for photodynamic therapy (PDT), a treatment method for cancer. These compounds, such as zinc(II) phthalocyanines substituted with benzenesulfonamide groups, exhibit high singlet oxygen quantum yields, making them suitable for Type II PDT mechanisms. Their good fluorescence properties and photostability are crucial for effective cancer treatment applications (Pişkin, Canpolat, & Öztürk, 2020).

Cyclooxygenase-2 (COX-2) Inhibition

  • Some benzenesulfonamide derivatives have been evaluated for their ability to selectively inhibit cyclooxygenase-2 (COX-2) enzymes. Introduction of a fluorine atom into these molecules has been shown to preserve COX-2 potency while enhancing COX1/COX-2 selectivity. This property is beneficial for the development of treatments for conditions like rheumatoid arthritis and osteoarthritis without the gastrointestinal side effects associated with non-selective COX inhibitors (Hashimoto et al., 2002).

Anticancer Activity

  • Benzenesulfonamide derivatives have been synthesized with structures designed to exhibit antiproliferative activity against various cancer cell lines. These compounds, by targeting specific molecular pathways, offer a potential route for developing new anticancer therapies. For instance, certain N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides derivatives demonstrated high antiproliferative activity against breast cancer and neuroblastoma cell lines, highlighting their potential as lead compounds for anticancer drug development (Motavallizadeh et al., 2014).

Fluorophore Development for Zinc(II) Detection

  • Research on benzenesulfonamide-based fluorophores for detecting Zinc(II) ions indicates their importance in studying intracellular Zn2+ levels. These compounds, including derivatives like 4-methyl-N-(6-methoxy-2-methyl-8-quinolyl)-benzenesulfonamide, have been investigated for their fluorescence characteristics in response to Zn2+ binding. This area of study is crucial for understanding the role of zinc in biological systems and for developing sensors to monitor its concentration in vivo (Kimber et al., 2001).

Properties

IUPAC Name

5-fluoro-2-methoxy-N-[4-(2-oxopiperidin-1-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O4S/c1-25-16-10-5-13(19)12-17(16)26(23,24)20-14-6-8-15(9-7-14)21-11-3-2-4-18(21)22/h5-10,12,20H,2-4,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PROHLAJSBKJPRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)S(=O)(=O)NC2=CC=C(C=C2)N3CCCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.